3-Bromo-4-hydroxyisoquinoline CAS 32433-41-3 properties
3-Bromo-4-hydroxyisoquinoline CAS 32433-41-3 properties
An In-Depth Technical Guide on 3-Bromo-4-hydroxyisoquinoline (CAS 32433-41-3)
Executive Summary
3-Bromo-4-hydroxyisoquinoline (CAS 32433-41-3) is a highly specialized halogenated N-heterocycle that serves as a critical building block in advanced materials science and medicinal chemistry. Its unique structural topology—an isoquinoline core bearing a bromine atom at the C3 position and a hydroxyl group at the C4 position—primes it for transition-metal-catalyzed cross-coupling reactions. It is most prominently utilized in the synthesis of dihydroxybipyridyls (laser dyes with exceptionally large Stokes shifts)[1] and in the development of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores for high-resolution bioimaging[2].
As a Senior Application Scientist, my objective with this guide is to move beyond basic structural data and provide a self-validating, mechanistic framework for utilizing this compound in complex synthetic workflows.
Physicochemical Profile
To facilitate experimental design and stoichiometric calculations, the fundamental physicochemical properties of 3-Bromo-4-hydroxyisoquinoline are summarized below.
| Property | Value / Description |
| IUPAC Name | 3-Bromoisoquinolin-4-ol |
| CAS Registry Number | 32433-41-3 |
| Molecular Formula | C9H6BrNO |
| Molecular Weight | 224.05 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | High in DMF, DMSO; moderate in EtOH; insoluble in hexanes |
| Key Structural Features | C3-Bromine (oxidative addition site), C4-Hydroxyl (proton donor) |
Mechanistic Insights: Homocoupling and ESIPT
Nickel-Catalyzed Reductive Homocoupling
The synthesis of symmetrical biisoquinolines from 3-bromo-4-hydroxyisoquinoline traditionally relied on stoichiometric amounts of expensive transition metals. However, modern approaches utilize phosphine-free Nickel-catalyzed reductive homocoupling[3]. In this system, Ni(II) is reduced in situ to the active Ni(0) species by zinc dust. The absence of external phosphine ligands is compensated by the coordinating ability of solvents like DMF and additives like LiCl, which stabilize the active catalytic intermediates[3]. The C3-bromine bond undergoes rapid oxidative addition, followed by disproportionation and reductive elimination to yield the highly conjugated dihydroxybipyridyl core[1].
Fig 1: Phosphine-free Ni-catalyzed reductive homocoupling of 3-Bromo-4-hydroxyisoquinoline.
Excited-State Intramolecular Proton Transfer (ESIPT)
Derivatives synthesized from 3-bromo-4-hydroxyisoquinoline, such as 3-(3-hydroxypyridin-2-yl)isoquinolin-4-ol (PiQ), are highly valued for their ESIPT properties[2]. Upon photoexcitation, the proximity of the hydroxyl proton (donor) to the adjacent nitrogen (acceptor) facilitates an ultrafast proton transfer, converting the molecule from an enol form to a keto form in the excited state. This results in a massive Stokes shift, effectively eliminating self-absorption—a critical requirement for high-resolution photoluminescent bioimaging probes[2].
Fig 2: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in isoquinolin-4-ol.
Experimental Workflows: Self-Validating Protocol for Homocoupling
Reproducibility in transition-metal catalysis requires strict control over the activation of the reductant and the stabilization of the catalytic species. The following protocol details the phosphine-free homocoupling of 3-bromo-4-hydroxyisoquinoline into a dihydroxybipyridyl derivative[3].
Step-by-Step Methodology:
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System Preparation: Charge a 100 mL oven-dried round-bottom flask with NiCl₂·6H₂O (5 mol%) and anhydrous DMF.
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Causality: DMF acts not only as a solvent but as a weak ligand that prevents the precipitation of Ni(0) in the absence of external phosphines[3].
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Reagent Loading: Heat the solution to 40 °C with vigorous stirring. Add 3-bromo-4-hydroxyisoquinoline (10 mmol, 1.0 equiv), anhydrous LiCl (10 mmol, 1.0 equiv), and Zn dust (12 mmol, 1.2 equiv).
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Causality: LiCl is critical; it increases the polarity of the medium, solubilizes the organometallic intermediates, and enhances the reducing potential of the Zn dust[3].
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Catalyst Initiation: Once the temperature stabilizes at 50 °C, add a single crystal of iodine and two drops of glacial acetic acid.
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Causality: Zinc dust is naturally passivated by a surface layer of ZnO. Iodine and acetic acid chemically etch this layer, exposing the highly reactive Zn(0) surface required to reduce Ni(II) to Ni(0)[3].
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In-Process Validation (Crucial Step): Monitor the reaction mixture for a rapid color change.
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Self-Validating Check: The solution must transition from green (Ni(II)) to deep black (Ni(0) nanoparticles/active species) accompanied by an exothermic temperature spike. If the solution remains green, the zinc is still passivated, and the reaction will fail. Additional iodine may be required[3].
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Reaction and Workup: Stir at 50 °C until TLC indicates complete consumption of the starting material. Quench with aqueous EDTA to sequester heavy metals, extract with ethyl acetate, and purify via flash chromatography.
Conclusion
3-Bromo-4-hydroxyisoquinoline is a versatile and highly reactive scaffold. By understanding the causality behind its reactivity—specifically the necessity of solvent-coordination in phosphine-free couplings and the geometric requirements for ESIPT—researchers can reliably synthesize advanced laser dyes and bioimaging probes with minimal catalytic overhead.
References
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Tiecco, M. et al. "Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines." The Journal of Organic Chemistry, ACS Publications. URL: [Link]
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ResearchGate Consortium. "Dual-Stimuli-Responsive Probes for Detection of Ovarian Cancer Cells and Quantification of Both pH and Enzyme Activity." ResearchGate. URL: [Link]
